2-(aminooxy)acetohydrazide dihydrochloride
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Overview
Description
2-(aminooxy)acetohydrazide dihydrochloride is a chemical compound with the molecular formula C2H9Cl2N3O2 and a molecular weight of 178.02 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)acetohydrazide dihydrochloride typically involves the reaction of aminooxyacetic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and techniques to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)acetohydrazide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, which are useful in various chemical and biological applications .
Scientific Research Applications
2-(aminooxy)acetohydrazide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(aminooxy)acetohydrazide dihydrochloride involves its reactivity with various functional groups. The aminooxy group acts as a nucleophile, allowing the compound to form stable bonds with carbonyl groups, leading to the formation of oximes and other derivatives. This reactivity is utilized in various biochemical and chemical applications .
Comparison with Similar Compounds
Similar Compounds
- Aminooxyacetic acid
- Hydrazine hydrate
- Oxime derivatives
Uniqueness
2-(aminooxy)acetohydrazide dihydrochloride is unique due to its dual functionality, combining the reactivity of both aminooxy and hydrazide groups. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in scientific research .
Properties
CAS No. |
2089257-68-9 |
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Molecular Formula |
C2H9Cl2N3O2 |
Molecular Weight |
178.02 g/mol |
IUPAC Name |
2-aminooxyacetohydrazide;dihydrochloride |
InChI |
InChI=1S/C2H7N3O2.2ClH/c3-5-2(6)1-7-4;;/h1,3-4H2,(H,5,6);2*1H |
InChI Key |
OLLILTUPQOHYLT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NN)ON.Cl.Cl |
Purity |
92 |
Origin of Product |
United States |
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